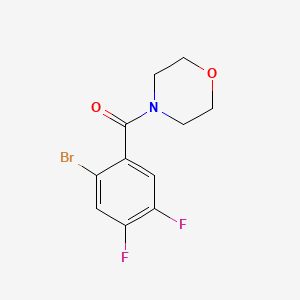

4-(2-bromo-4,5-difluorobenzoyl)morpholine

説明

4-(2-bromo-4,5-difluorobenzoyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDFM and has a molecular formula of C10H8BrF2NO2.

科学的研究の応用

Novel Functionalized Anion-Exchange Membranes

Novel morpholinium-functionalized anion-exchange blend membranes have been developed for potential use in electrochemical applications such as alkaline fuel cells. These membranes, consisting of highly brominated poly(aryl ether) or poly(2,6-dimethyl-1,4-phenyleneoxide), partially fluorinated polybenzimidazole, and a sulfonated polyethersulfone, exhibit enhanced thermal stability, excellent alkaline stability, moderate water uptake, and high ion-exchange capacities. The improved properties are attributed to the PBI matrix and the high bromination degree of the ionomer, suggesting their suitability as polymer electrolytes for electrochemical applications (Morandi et al., 2015).

Synthesis of Anticancer Compounds

The synthesis and evaluation of 6-aminobenzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination have been explored, leading to compounds with potential anticancer activities. This synthesis pathway utilizes morpholine and demonstrates the ability to produce compounds with significant biological activity, underscoring the utility of morpholine derivatives in the development of new therapeutic agents (Nowak et al., 2014).

Polymer Electrolytes for Electrochemical Applications

A study on the reaction of morpholine with 4-bromobenzaldehyde, both in the presence and absence of copper(I) iodide, has revealed insights into the synthesis processes relevant to electrochemical applications. The findings highlight the potential of morpholine derivatives in forming stable and flexible polymer films, which are critical for the development of polymer electrolytes in devices like alkaline fuel cells (Sivasubramaniam & Tay, 1970).

Antimicrobial Activity of Linezolid-like Molecules

Research into the synthesis of linezolid-like molecules has shown that 3-fluoro-4-(morpholin-4-yl)aniline derivatives possess good antitubercular activities. This discovery indicates the relevance of morpholine derivatives in creating effective antimicrobial agents, contributing to the development of new treatments for infectious diseases (Başoğlu et al., 2012).

Development of NLO Materials

A study on the synthesis and characterization of a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has demonstrated its suitability for various NLO applications. This work illustrates the utility of morpholine derivatives in the field of materials science, particularly in the development of non-linear optical materials with potential applications in photonics and telecommunications (Shanmugam et al., 2012).

特性

IUPAC Name |

(2-bromo-4,5-difluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO2/c12-8-6-10(14)9(13)5-7(8)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHXDSQZCYMAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4,5-difluorophenyl)(morpholino)methanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)